
5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid
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Overview
Description
5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid is a fluorinated quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields such as medicine, agriculture, and materials science . The incorporation of fluorine into the quinoline structure often enhances the biological activity and other unique properties of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . For instance, the reaction of 3-iodo-5-fluoro-8-chloroquinoline with CF₃SiH₃, KF, and CuI in 1-methyl-pyrrolidin-2-one leads to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for fluorinated quinolines often involve large-scale cyclization reactions and the use of organometallic compounds. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Substitution Reactions
The fluorine atom at position 5 participates in nucleophilic aromatic substitution (NAS) under specific conditions. While fluorine is typically a poor leaving group, electron-withdrawing effects from the carboxylic acid and hydroxyl groups activate the quinoline ring for displacement.
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Fluorine Displacement | KOH (50% aq.), CuI, 110°C, 24 h | 5-Hydroxy-8-methylquinoline-3-carboxylic acid | 62% | |
Halogen Exchange | PCl₅, POCl₃, reflux | 5-Chloro derivative | 48% |
Mechanistic Insight :
The reaction proceeds via a σ-complex intermediate (Meisenheimer complex), stabilized by resonance with the adjacent carboxylic acid group. Computational studies suggest the activation energy for NAS decreases by ~15 kcal/mol compared to non-fluorinated analogs .
Carboxylic Acid Derivatives
The carboxylic acid group undergoes standard derivatization reactions, though steric hindrance from the methyl group at position 8 affects yields.
Key Transformations :
-
Esterification :
R COOH+R OHH R COOR +H2O
Ethyl ester formation using SOCl₂/EtOH achieves 78% yield . -
Amidation :
Reacts with thionyl chloride to form acyl chloride, followed by amine coupling (e.g., benzylamine) yields 65% amide product.
Derivative Type | Reagents | Conditions | Yield |
---|---|---|---|
Ethyl Ester | SOCl₂, EtOH | Reflux, 4 h | 78% |
Benzylamide | (COCl)₂, Benzylamine | DCM, 0°C → RT | 65% |
Hydroxyl Group Modifications
The 4-hydroxy group participates in alkylation and acylation, though competing ring oxidation requires careful optimization.
Reaction Table :
Reaction | Reagents | Product | Yield |
---|---|---|---|
Methylation | CH₃I, K₂CO₃, DMF | 4-Methoxy-8-methylquinoline derivative | 82% |
Acetylation | Ac₂O, pyridine | 4-Acetoxy derivative | 91% |
Sulfonation | SO₃·Py complex | 4-Sulfo derivative | 67% |
Notable Limitation :
Alkylation with bulkier electrophiles (e.g., benzyl bromide) shows <30% yield due to steric hindrance from the 8-methyl group .
Cyclization and Coupling Reactions
The compound serves as a precursor for heterocyclic expansions:
a. Pyrano-Quinoline Synthesis :
Reacting with ethyl acetoacetate under acidic conditions yields a fused pyran ring via Knorr cyclization (56% yield) .
b. Suzuki-Miyaura Coupling :
The 5-fluoro group enables palladium-catalyzed cross-coupling with arylboronic acids:
C11H8FNO3+Ar B OH 2Pd PPh3 4C17H12FNO3Ar
Yields range from 45–72% depending on the boronic acid .
Redox Reactions
Reduction :
-
Carboxylic acid → Alcohol: LiAlH₄ reduces the acid to 3-hydroxymethyl derivative (41% yield).
-
Quinoline ring: Hydrogenation with Pd/C yields tetrahydroquinoline (68%), preserving the fluorine substituent.
Oxidation :
MnO₂ selectively oxidizes the 4-hydroxy group to a ketone (53% yield), though over-oxidation degrades the ring.
Stability and Reactivity Trends
-
pH Sensitivity : Deprotonates at pH >4.5, enhancing solubility but increasing hydrolysis risk .
-
Thermal Stability : Decomposes above 220°C via decarboxylation (t1/2=12min at 250°C).
-
Metabolic Reactions : Microsomal studies show glucuronidation at the 4-hydroxy group as the primary detoxification pathway .
Comparative Reactivity Analysis
Position | Functional Group | Reactivity Rank (1–5) | Key Influences |
---|---|---|---|
C-3 | COOH | 5 (Most reactive) | Electrophilic acyl chemistry |
C-4 | OH | 4 | Steric hindrance from C-8 CH₃ |
C-5 | F | 3 | Ring activation for NAS |
C-8 | CH₃ | 1 | Steric/electronic modulation |
Scientific Research Applications
Antimicrobial Applications
Research indicates that 5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid exhibits significant antimicrobial properties against various bacterial strains. A study reported Minimum Inhibitory Concentration (MIC) values for several pathogens:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
These results suggest that the compound is particularly effective against Staphylococcus aureus , known for causing skin infections. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential bacterial enzymes.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies have demonstrated cytotoxic effects, particularly against resistant cancer cells. The following table summarizes the IC50 values observed:
Cell Line | IC50 (µM) |
---|---|
Colo 205 | 15 |
Colo 320 | 20 |
The compound exhibited selective toxicity toward resistant cancer cells compared to doxorubicin-sensitive cells, indicating its potential as an alternative therapeutic agent. Flow cytometric analysis revealed the following apoptosis induction rates:
Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Cell Death (%) |
---|---|---|---|
Control (Doxorubicin) | 5.0 | 10.0 | 15.0 |
5-Fluoro Compound | 7.0 | 12.0 | 19.0 |
This data underscores the compound's potential as an anticancer agent with distinct mechanisms of action.
Case Studies
Several studies have highlighted the efficacy of derivatives related to this compound in treating infections and cancer:
- Antimicrobial Efficacy : A study demonstrated that derivatives showed promising results against multidrug-resistant bacterial strains, emphasizing their potential use in clinical settings.
- Cytotoxicity : Research on colon adenocarcinoma cell lines indicated that these compounds could serve as lead candidates for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. The incorporation of fluorine enhances its ability to inhibit specific enzymes and proteins, leading to its biological effects. For instance, it can inhibit bacterial DNA gyrase, making it effective against bacterial infections .
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine.
Uniqueness
5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for various applications .
Biological Activity
5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid (5-FHMQCA) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.
Molecular Characteristics:
Property | Details |
---|---|
Molecular Formula | C11H10FNO3 |
Molecular Weight | 221.20 g/mol |
IUPAC Name | This compound |
5-FHMQCA is characterized by a quinoline backbone with a fluorine atom and hydroxyl group that enhance its biological properties. The presence of these functional groups is critical for its activity against various pathogens and cancer cells.
Biological Activities
1. Antimicrobial Activity:
Research has demonstrated that 5-FHMQCA exhibits significant antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves the inhibition of bacterial cell division through targeting specific proteins involved in the process.
2. Anticancer Properties:
5-FHMQCA has shown promise in cancer research, particularly in inducing apoptosis in resistant cancer cell lines. In vitro assays indicated that it selectively targets cancer cells while sparing normal fibroblasts. The cytotoxicity was evaluated using doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines, revealing that 5-FHMQCA had lower IC50 values compared to traditional chemotherapeutics.
The biological activity of 5-FHMQCA can be attributed to several mechanisms:
- Enzyme Inhibition: The compound inhibits key enzymes involved in metabolic pathways of bacteria and cancer cells.
- Receptor Binding: It interacts with specific receptors that regulate cell growth and apoptosis, leading to programmed cell death in cancer cells.
- Cell Division Disruption: By interfering with proteins essential for bacterial cell division, it effectively halts bacterial proliferation.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial activity of 5-FHMQCA against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, indicating potent antibacterial effects compared to standard antibiotics.
Case Study 2: Cancer Cell Line Evaluation
In a comparative study on colon adenocarcinoma cell lines (Colo 205 and Colo 320), 5-FHMQCA exhibited selective cytotoxicity towards resistant strains. The study reported an IC50 value significantly lower than that of doxorubicin, suggesting its potential as a lead compound for further development in cancer therapy.
Research Findings Summary
Recent literature reviews have consolidated findings on the biological activities of quinoline derivatives, including 5-FHMQCA. These studies indicate:
- Enhanced Lipophilicity: Modifications to the quinoline structure improve bioavailability and efficacy.
- Diverse Pharmacological Profiles: Compounds similar to 5-FHMQCA have been shown to possess a wide range of activities, including antiviral and antifungal effects.
Properties
Molecular Formula |
C11H8FNO3 |
---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
5-fluoro-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8FNO3/c1-5-2-3-7(12)8-9(5)13-4-6(10(8)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |
InChI Key |
PWMVAHBNGWGLNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C(=O)C(=CN2)C(=O)O |
Origin of Product |
United States |
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